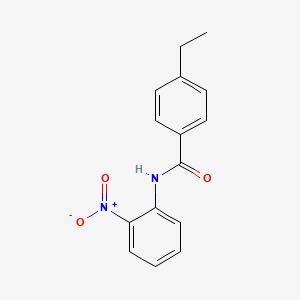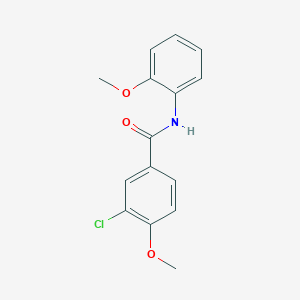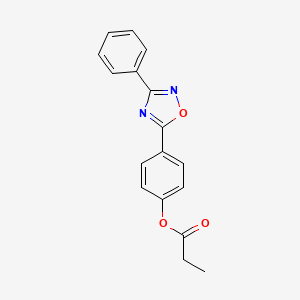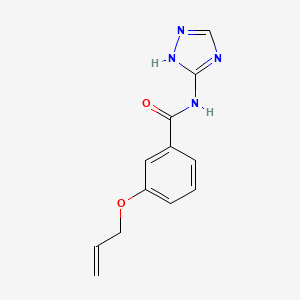![molecular formula C21H26N2O3 B4406218 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B4406218.png)
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide
Übersicht
Beschreibung
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide is a chemical compound that is commonly referred to as Boc-L-phenylalanine benzylamide. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Boc-L-phenylalanine benzylamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of several enzymes and receptors that are involved in various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, this compound has been used as a building block for the synthesis of various peptides and peptidomimetics.
Wirkmechanismus
Boc-L-phenylalanine benzylamide inhibits the activity of enzymes and receptors by binding to their active sites. It has been shown to inhibit the activity of enzymes such as cathepsin B, which is involved in cancer metastasis, and 5-lipoxygenase, which is involved in inflammation. Additionally, it has been shown to bind to the dopamine D2 receptor, which is involved in several neurological disorders.
Biochemical and Physiological Effects:
Boc-L-phenylalanine benzylamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Boc-L-phenylalanine benzylamide in lab experiments include its high purity, low toxicity, and good solubility in aqueous and organic solvents. However, the limitations include its high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for the research and development of Boc-L-phenylalanine benzylamide. These include:
1. Further studies to elucidate the mechanism of action of this compound on enzymes and receptors.
2. Synthesis of analogs of Boc-L-phenylalanine benzylamide to improve its potency and selectivity.
3. Development of formulations for the delivery of Boc-L-phenylalanine benzylamide to target tissues.
4. Evaluation of the efficacy and safety of Boc-L-phenylalanine benzylamide in animal models and clinical trials.
5. Investigation of the potential applications of Boc-L-phenylalanine benzylamide in the treatment of other diseases such as cardiovascular diseases and infectious diseases.
Conclusion:
Boc-L-phenylalanine benzylamide is a promising compound with potential applications in drug discovery and development. Its inhibitory activity on enzymes and receptors involved in various diseases makes it a promising candidate for the development of novel therapeutics. Further research is needed to fully elucidate its mechanism of action and evaluate its efficacy and safety in animal models and clinical trials.
Eigenschaften
IUPAC Name |
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-21(2,3)23-19(24)15-26-18-12-8-7-11-17(18)20(25)22-14-13-16-9-5-4-6-10-16/h4-12H,13-15H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJBXZWNSYYFLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4406161.png)
![4-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4406167.png)
![4-{2-[2-(4-biphenylyloxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4406170.png)


![1-{4-[2-(benzyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4406176.png)

![N-(2-fluorophenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4406189.png)

![methyl 4-[(3,5-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B4406200.png)
![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]diacetamide](/img/structure/B4406203.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B4406211.png)
![N-(2-hydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4406220.png)
![1-[4-(2-allyl-4,6-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4406222.png)